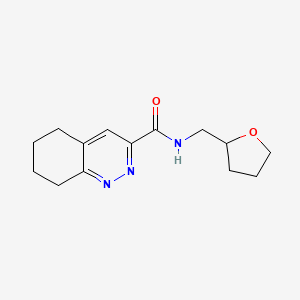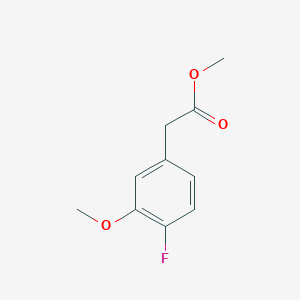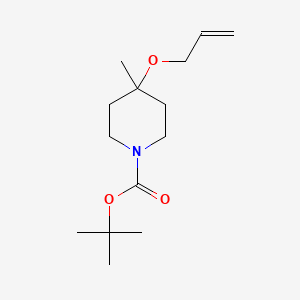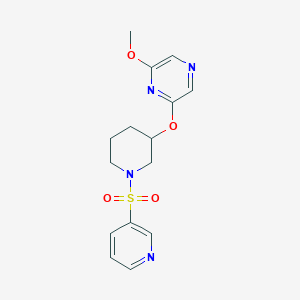
N-(Oxolan-2-ylmethyl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Oxolan-2-ylmethyl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide, also known as OTCC, is a synthetic compound that has been extensively studied for its potential therapeutic applications. OTCC belongs to the class of cinnoline-based compounds and has been found to exhibit a range of biochemical and physiological effects.
Mécanisme D'action
The exact mechanism of action of N-(Oxolan-2-ylmethyl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide is not fully understood. However, it has been proposed that N-(Oxolan-2-ylmethyl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide may exert its effects by modulating various signaling pathways, including the NF-κB pathway, MAPK pathway, and PI3K/Akt pathway. N-(Oxolan-2-ylmethyl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide has also been found to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX).
Biochemical and Physiological Effects:
N-(Oxolan-2-ylmethyl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to possess anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic applications. N-(Oxolan-2-ylmethyl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide has also been found to exhibit antitumor effects, by inducing apoptosis and inhibiting the proliferation of cancer cells. In addition, N-(Oxolan-2-ylmethyl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide has been found to have potential applications in the treatment of neurodegenerative diseases, by protecting against oxidative stress and reducing inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
N-(Oxolan-2-ylmethyl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide has several advantages for lab experiments. It is a synthetic compound, which allows for precise control over its chemical properties. It is also relatively stable and can be easily synthesized in large quantities. However, there are also limitations to using N-(Oxolan-2-ylmethyl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental models. In addition, the potential toxicity of N-(Oxolan-2-ylmethyl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide has not been fully evaluated, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on N-(Oxolan-2-ylmethyl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide. One area of interest is the development of more potent and selective N-(Oxolan-2-ylmethyl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide analogs, which may have improved therapeutic properties. Another area of interest is the evaluation of N-(Oxolan-2-ylmethyl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide in different experimental models, to better understand its mechanism of action and potential therapeutic applications. Finally, the potential toxicity of N-(Oxolan-2-ylmethyl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide should be further evaluated, to ensure its safety for use in humans.
Méthodes De Synthèse
N-(Oxolan-2-ylmethyl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide can be synthesized using a variety of methods. One of the most common methods involves the reaction of 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid with 2-(chloromethyl)oxolane in the presence of a base. This reaction results in the formation of N-(Oxolan-2-ylmethyl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide as a white solid with a high yield.
Applications De Recherche Scientifique
N-(Oxolan-2-ylmethyl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit a range of activities, including anti-inflammatory, antioxidant, and antitumor effects. N-(Oxolan-2-ylmethyl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide has also been found to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
N-(oxolan-2-ylmethyl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2/c18-14(15-9-11-5-3-7-19-11)13-8-10-4-1-2-6-12(10)16-17-13/h8,11H,1-7,9H2,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URIWXYYBPNJSEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(C=C2C1)C(=O)NCC3CCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(4-((4-Fluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(isoxazol-5-yl)methanone](/img/structure/B2714128.png)
![(Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3,4-dimethylbenzamide](/img/structure/B2714130.png)
![(E)-2-(3-(2-methoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2714131.png)
![6-benzyl-4-(4-hydroxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2714132.png)
![N-[6-(methylsulfamoyl)-1,3-benzothiazol-2-yl]furan-2-carboxamide](/img/structure/B2714133.png)



